![molecular formula C22H17FN4O3S B2930007 3-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 893939-91-8](/img/structure/B2930007.png)
3-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Description
3-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a useful research compound. Its molecular formula is C22H17FN4O3S and its molecular weight is 436.46. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds bearing isoindoline-1,3-dione moieties have been synthesized and evaluated for their antioxidant and anticancer activities. Novel derivatives have shown significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid in some cases. Anticancer evaluations against human glioblastoma and triple-negative breast cancer cell lines have identified compounds with cytotoxic effects, highlighting the potential of these structures in developing anticancer agents (I. Tumosienė et al., 2020).
Antibacterial Studies
Isoxazoline derivatives, related to the structure , have been prepared and assessed for their antibacterial activity. These studies offer insights into the antimicrobial potential of compounds with similar structural frameworks, suggesting the importance of such compounds in developing new antibacterial agents (T. Shah & V. Desai, 2007).
Cytotoxic Evaluation and Topoisomerase Inhibition
The acyl derivatives of compounds related to the queried chemical have been studied for their cytotoxicity and inhibitory activity against topoisomerase II. These compounds showed efficacy in cancer cell lines resistant to conventional treatment, indicating their potential as lead compounds for anticancer therapy development (I. Gomez-Monterrey et al., 2011).
Topoisomerase IIα Inhibitory Activity
Pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against topoisomerase IIα, a crucial enzyme in DNA replication. These studies aim to identify potential anticancer agents, showcasing the relevance of compounds with similar structures in cancer research (Raquib Alam et al., 2016).
Structural Characterization and Isostructural Analysis
Compounds incorporating the 4-fluorophenyl group have been synthesized and structurally characterized, providing valuable information on the molecular architecture and potential applications of such compounds in materials science and pharmacology (B. Kariuki et al., 2021).
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-13-5-7-14(8-6-13)27-20(17-11-31-12-18(17)25-27)24-19(28)9-10-26-21(29)15-3-1-2-4-16(15)22(26)30/h1-8H,9-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIYJBFOCHOCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide |
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